Bz-Glu-OH
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-benzamidopentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c14-10(15)7-6-9(12(17)18)13-11(16)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,16)(H,14,15)(H,17,18)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJXPACOXRZCCP-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6094-36-6 | |
| Record name | N-Benzoyl-L-glutamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006094366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Benzoyl-L-glutamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-BENZOYL-L-GLUTAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3591D74MXP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for N Benzoyl L Glutamic Acid and Its Derivatives
Chemoenzymatic Synthesis Approaches for Bz-Glu-OH and Analogues
Chemoenzymatic synthesis combines chemical reactions with enzymatic catalysis, leveraging the high specificity and efficiency of enzymes to achieve transformations that may be challenging through purely chemical means.
Enzymatic Catalysis in Peptide Bond Formation Involving Glutamic Acid Moieties
Enzymes, particularly proteases, can catalyze the formation of peptide bonds, effectively reversing the hydrolysis reaction they typically facilitate. This enzymatic approach can be applied to form the amide bond between a benzoyl moiety (or a benzoyl-activated species) and the amino group of glutamic acid. Studies have shown that enzymes like papain and chymotrypsin (B1334515) can catalyze the coupling of acylamino acids with amino acid derivatives. nih.govgoogle.com While much of the research in enzymatic peptide synthesis has focused on standard amino acids, the principles can be extended to the formation of N-acylated amino acids like this compound. The enzyme's specificity plays a key role in determining the success and efficiency of the reaction. google.com
Optimization of Enzyme-Catalyzed Reactions for Benzoyl-Glutamic Acid Production
Optimizing enzyme-catalyzed reactions for the synthesis of compounds like benzoyl-glutamic acid involves adjusting various parameters to maximize yield and purity. Factors such as enzyme concentration, substrate concentration, pH, temperature, reaction time, and the presence of organic solvents or co-solvents can significantly influence the reaction outcome. For instance, using organic solvents can help shift the equilibrium towards synthesis by reducing the water activity. pnas.org The selection of a suitable enzyme with appropriate specificity for the benzoyl moiety and glutamic acid is paramount. Screening of different enzymes and reaction conditions is often necessary to identify the optimal system for efficient this compound production. frontiersin.org Research into optimizing reactions for related N-benzoyl-L-glutamine derivatives highlights the importance of parameters like temperature and reaction time for achieving high yields. researchgate.net
Stereoselective Synthesis of this compound Using Biocatalysis
Biocatalysis, utilizing enzymes or whole cells, offers a powerful route for achieving stereoselective synthesis. Since L-glutamic acid is a chiral molecule, obtaining N-Benzoyl-L-glutamic acid with the correct L-stereochemistry is critical. Enzymatic reactions are inherently stereospecific, typically acting on only one enantiomer of a substrate and producing a single stereoisomer of the product, thereby minimizing or eliminating the formation of unwanted stereoisomers. ubc.ca This is a significant advantage over many chemical methods that may produce racemic mixtures requiring subsequent resolution. While specific examples of biocatalytic stereoselective synthesis focused solely on this compound were not extensively detailed in the search results, the application of proteases for stereoselective peptide bond formation with L-amino acids is well-established and the principles are applicable to the formation of N-benzoyl derivatives of L-glutamic acid. frontiersin.orgubc.ca For example, biocatalytic approaches have been explored for the stereoselective synthesis of other protected glutamic acid derivatives, such as α-benzyl L-glutamate, demonstrating the potential of enzymes to differentiate between the carboxylic acid functionalities of glutamic acid. frontiersin.orgresearchgate.net
Solid-Phase Peptide Synthesis (SPPS) Applications Involving this compound
Solid-phase peptide synthesis (SPPS) is a widely used technique for synthesizing peptides, where the peptide chain is assembled on a solid support. This compound, or more commonly, protected derivatives of glutamic acid, can be incorporated as building blocks in SPPS.
Incorporation of Benzoyl-Glutamic Acid as a Building Block in Peptide Synthesis
While this compound itself might not be a standard building block in typical SPPS protocols, protected forms of glutamic acid are routinely incorporated. The benzoyl group, as an N-acyl modification, could be present on a glutamic acid residue that is then incorporated into a peptide sequence. Alternatively, this compound could serve as a starting material for the synthesis of a protected glutamic acid derivative suitable for SPPS. The incorporation of amino acids into a growing peptide chain on a solid support involves coupling the carboxyl group of an incoming protected amino acid to the free amino group of the resin-bound peptide. biosynth.comrsc.org Glutamic acid, being a trifunctional amino acid with two carboxyl groups and one amino group, requires appropriate protection of its side chain (gamma-carboxyl) and alpha-amino group before incorporation into a peptide chain via SPPS.
Strategies for Protecting Group Manipulation in this compound SPPS (e.g., Benzoyl, Fmoc, Boc)
In SPPS, protecting groups are essential to prevent undesired side reactions and ensure that peptide bond formation occurs only between the desired amino and carboxyl groups. biosynth.com For glutamic acid derivatives like those related to this compound, protection strategies involve the alpha-amino group, the alpha-carboxyl group (if not attached to the resin), and the gamma-carboxyl side chain.
Two primary orthogonal protecting group strategies are commonly employed in SPPS: Boc/Bn and Fmoc/tBu. biosynth.comiris-biotech.de
Boc/Bn Strategy: In this strategy, the alpha-amino group is protected with the tert-butyloxycarbonyl (Boc) group, which is acid-labile. Side chains, including the gamma-carboxyl of glutamic acid, are typically protected with benzyl (B1604629) (Bn) or related acid-labile groups. iris-biotech.debeilstein-journals.org The Boc group is removed at each coupling step using a moderately strong acid like trifluoroacetic acid (TFA). beilstein-journals.org
Fmoc/tBu Strategy: This is currently the more widely used strategy. The alpha-amino group is protected with the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is labile to mild bases, typically piperidine. iris-biotech.deiris-biotech.de Side chains, including the gamma-carboxyl of glutamic acid, are protected with tert-butyl (tBu) or related acid-labile groups. beilstein-journals.orgiris-biotech.de The orthogonality of Fmoc (base-labile) and tBu (acid-labile) allows for selective deprotection. biosynth.comiris-biotech.de
The benzoyl group on the amino group of glutamic acid in this compound would serve as an N-acyl protecting group or a permanent modification depending on the synthetic goal. If the benzoyl group is intended to remain in the final peptide, it would be treated as a permanent modification. If it were used as a temporary protecting group, its cleavage conditions would need to be compatible with other protecting groups and the peptide sequence. The stability of the benzoyl group under the deprotection conditions of common SPPS strategies (acidic for Boc removal, basic for Fmoc removal) is a critical consideration. Generally, amide bonds, such as the one formed by the benzoyl group and the alpha-amino group of glutamic acid, are stable under the conditions used for removing Boc and Fmoc groups. organic-chemistry.orgwiley-vch.de Therefore, if a benzoyl group is present on the alpha-amino of a glutamic acid building block, it would likely remain throughout the SPPS procedure using standard Fmoc or Boc chemistry. Protecting groups for the gamma-carboxyl of glutamic acid in SPPS commonly include the tert-butyl ester in Fmoc chemistry and the benzyl ester in Boc chemistry. beilstein-journals.orgiris-biotech.de
Challenges and Innovations in Solid-Phase Coupling of Benzoyl-L-glutamic Acid
Solid-phase synthesis (SPS) offers advantages in purification due to the product being attached to an insoluble support, allowing for easy removal of excess reagents and byproducts by filtration. iris-biotech.deumich.edu However, applying solid-phase coupling specifically to Benzoyl-L-glutamic acid presents unique challenges. While solid-phase peptide synthesis (SPPS) is well-established for creating amide bonds between amino acids, the direct solid-phase coupling of a benzoic acid derivative like a benzoyl moiety to glutamic acid on a solid support requires careful consideration of protecting groups and reaction conditions. iris-biotech.dewikipedia.org
Challenges in solid-phase coupling generally include difficulties with solvation of the resin, potential for side reactions, and the need for efficient coupling reagents to ensure high yields in each step of the elongation process. iris-biotech.denih.govrsc.org For glutamic acid, specifically, the presence of two carboxylic acid groups (alpha and gamma) necessitates orthogonal protection strategies to control which carboxyl group participates in coupling or is modified. umich.edu Innovations in SPPS, such as the development of various linkers and solid supports, aim to improve reaction efficiency and reduce side product formation. iris-biotech.deudc.esresearchgate.net The choice of protecting groups, such as Boc/Benzyl or Fmoc/tert-Butyl strategies, is crucial and depends on the desired cleavage conditions and the lability of side-chain protection. iris-biotech.dewikipedia.orgumich.edu While the provided search results discuss solid-phase synthesis of peptides containing glutamic acid and the general challenges in SPPS, specific details on the solid-phase coupling of a benzoyl group to glutamic acid on a solid support were not extensively detailed. However, the principles of SPPS, including the need for protected functional groups and efficient coupling, would apply. iris-biotech.deumich.eduwikipedia.orgumich.eduudc.esresearchgate.net
Solution-Phase Synthesis of N-Benzoyl-L-glutamic Acid
Solution-phase synthesis, also known as liquid-phase peptide synthesis (LPPS) when applied to peptides, involves carrying out reactions in a homogeneous solution. wikipedia.orgbachem.com This method is often preferred for large-scale synthesis and allows for more precise control over reaction conditions. wikipedia.orgbachem.com
Classical Solution-Phase Routes for this compound and its Precursors
Classical solution-phase synthesis of N-Benzoyl-L-glutamic acid typically involves the reaction of L-glutamic acid with a benzoylating agent. A common approach involves the use of benzoyl chloride or benzoic anhydride (B1165640) in the presence of a base to acylate the amino group of glutamic acid. scielo.org.mx For instance, the reaction of L-glutamic acid with benzoic anhydride in acetic acid has been reported as an optimized method for synthesizing N-benzoyl amino acids. scielo.org.mx
Precursors for this compound synthesis include L-glutamic acid and various benzoylating agents. Modified forms of N-benzoyl-L-glutamic acid, such as N-(4-aminobenzoyl)-L-glutamic acid, can be synthesized starting from precursors like p-nitrobenzoic acid. This involves preparing p-nitrobenzoyl chloride, followed by condensation with sodium glutamate (B1630785) to yield N-(4-nitrobenzoyl)-L-glutamic acid, and subsequent reduction of the nitro group to an amino group. google.comchemicalbook.comgoogle.com
Evaluation of Reaction Conditions and Yield Optimization
Optimizing the reaction conditions is crucial for achieving high yields and purity in solution-phase synthesis. Factors such as the choice of solvent, temperature, reaction time, concentration of reactants, and the nature and amount of base or catalyst can significantly influence the outcome. acs.org
For the synthesis of N-(4-aminobenzoyl)-L-glutamic acid from p-nitrobenzoyl chloride and sodium glutamate, studies have evaluated the effect of pH during the condensation step. Maintaining the reaction system at a specific pH, such as 8, 8.5, or 9, by adjusting with aqueous sodium hydroxide (B78521) solution while slowly dripping the p-nitrobenzoyl chloride solution, has been shown to influence the yield and purity of the intermediate N-(4-nitrobenzoyl)-L-glutamic acid. google.com For example, adjusting the pH to 8 during the reaction at 0°C resulted in a yield of 99.03% and HPLC purity of 98.43% for N-(4-nitrophenyl formyl)-Pidolidone (N-(4-nitrobenzoyl)-L-glutamic acid). google.com
Optimization studies in related N-benzoyl amino acid derivatives have also investigated the influence of temperature and reaction time on yield. researchgate.net While specific detailed data tables for the optimization of this compound synthesis were not found in the search results, the principles of optimizing reaction parameters like temperature, time, and reagent equivalents are generally applied to maximize yield and minimize impurities in organic synthesis. acs.org
Synthesis of Modified N-Benzoyl-L-glutamic Acid Derivatives
N-Benzoyl-L-glutamic acid can be modified to form various derivatives, including esters, amides, and conjugates, by targeting its functional groups.
Preparation of Benzoyl-Glutamic Acid Esters and Amides
Esters and amides of N-Benzoyl-L-glutamic acid can be prepared by reacting the carboxylic acid groups with alcohols or amines, respectively. Selective esterification or amidation of either the alpha or gamma carboxyl group requires the use of protecting groups. For instance, in the synthesis of precursors to methotrexate, N-[4-[[(Benzyloxy)carbonyl]methylamino]benzoyl]-L-glutamic acid alpha-benzyl ester and gamma-benzyl ester were used as key intermediates. researchgate.netnih.gov Coupling of these intermediates with amino compounds was achieved using the mixed anhydride method. researchgate.netnih.gov
The synthesis of N-benzoyl amino esters can be achieved by reacting a benzoic acid derivative with an amino methyl ester using a coupling reagent like EDAC. scielo.org.mx Alternatively, N-benzoyl amino acids can be synthesized by N-acylation of an amino acid with benzoic anhydride. scielo.org.mx
The preparation of monoamides of L-glutamic acid derivatives, which could then be benzoylated, has been reported using mixed-anhydride coupling of N-benzyloxycarbonyl-L-glutamic acid with the appropriate amine, followed by conversion into the t-butyl ester and separation of alpha and gamma isomers. rsc.org
Synthesis of Functionalized this compound Conjugates
Functionalized this compound conjugates involve linking N-Benzoyl-L-glutamic acid to other molecules, such as peptides, oligonucleotides, or other bioactive compounds. This typically involves forming a covalent bond between a functional group on this compound (or a modified derivative like N-(4-aminobenzoyl)-L-glutamic acid) and a functional group on the molecule being conjugated.
Biochemical and Biological Investigation of N Benzoyl L Glutamic Acid
Role as an Enzymatic Substrate and Modulator
Bz-Glu-OH has been explored for its utility in enzymatic assays, particularly those involving proteolytic enzymes. Its structure makes it a potential substrate for enzymes that cleave peptide bonds or modify amino acid residues.
Substrate Specificity and Kinetics in Proteolytic Enzyme Assays
This compound has been identified as a substrate for certain proteolytic enzymes. For instance, Pseudomonas fluorescens has been shown to hydrolyze N-benzoyl-L-glutamic acid. researchgate.netresearchgate.netresearcher.life The enzymatic hydrolysis of N-benzoyl amino acid substrates, including N-benzoyl-L-glutamic acid, yields benzoic acid, which can be detected to determine enzyme activity. researchgate.netresearcher.life
While detailed kinetic parameters (like Km and Vmax specific to this compound with various enzymes) were not extensively found in the provided search results, the principle of using N-benzoyl amino acids as substrates for measuring enzyme activity is established. researchgate.netresearcher.life The rate of hydrolysis and the concentration of the released product (benzoic acid) can be used to infer enzyme kinetics. researchgate.netresearcher.life
Interaction with Carboxypeptidases and Endopeptidases
Research indicates that N-benzoyl-L-glutamic acid can interact with carboxypeptidases. Pseudomonas fluorescens demonstrated the ability to hydrolyze N-benzoyl-L-glutamic acid, indicating a carboxypeptidase activity capable of acting on this substrate. researchgate.netresearchgate.netresearcher.life Carboxypeptidases are enzymes that cleave a single amino acid residue from the carboxyl terminus of a protein or peptide chain. The structure of this compound, with the benzoyl group at the N-terminus and free carboxyl groups from the glutamic acid residue, aligns with the potential for it to be recognized and acted upon by carboxypeptidases, which target the C-terminal bond.
Application in Enzyme Activity Profiling and Screening
N-benzoyl amino acids, including N-benzoyl-L-glutamic acid, have been evaluated for their use in identifying carboxypeptidase activities in various organisms, including clinical pathogens. researchgate.netresearcher.life By measuring the production of benzoic acid upon enzymatic hydrolysis of these substrates, researchers can detect and profile carboxypeptidase activity. researchgate.netresearcher.life This method, while potentially not suitable for clinical settings, is valuable for identifying previously uncharacterized carboxypeptidase activities or corroborating other assay methods. researchgate.netresearchgate.netresearcher.life
The use of this compound in such assays contributes to the broader field of enzyme activity profiling and screening, allowing for the identification and characterization of enzymes based on their substrate specificity.
Metabolic and Physiological Relevance of Glutamic Acid Derivatives in Research Models
Glutamic acid and its derivatives play crucial roles in various metabolic and physiological processes, which are often investigated using research models. While this section focuses on the general context of glutamate (B1630785), it provides the biological framework within which a derivative like this compound might be studied for its potential metabolic implications.
Interplay with Amino Acid Metabolism Pathways (General Glutamate Context)
Glutamate is a central hub in amino acid metabolism. It is interconverted with glutamine through the action of glutamine synthetase and glutaminase. arvojournals.orgnih.govfrontiersin.org Glutamate also participates in transamination reactions with other amino acids like alanine (B10760859) and aspartate, catalyzed by aminotransferases. arvojournals.org Furthermore, glutamate dehydrogenase catalyzes the reversible conversion of glutamate to α-ketoglutarate, linking glutamate metabolism to the tricarboxylic acid (TCA) cycle. arvojournals.orgoncotarget.com
In research models, the glutamate-glutamine cycle between neurons and astrocytes is a key metabolic pathway with significant flux, coupled to the energy demand of brain function. frontiersin.orgresearchgate.net Glutamate released by neurons is rapidly taken up by astrocytes via high-affinity transporters. frontiersin.org In astrocytes, glutamate can be converted to glutamine or oxidized in the TCA cycle. researchgate.net
Studies using isotopic tracers, such as 13C-labeled glutamine, in research models have helped elucidate the contribution of glutamine carbon atoms to central carbon metabolism pathways, including glutaminolysis, the TCA cycle, and the pentose (B10789219) phosphate (B84403) pathway. nih.govtudublin.ie
Influence on Cellular Bioenergetics and Redox Homeostasis (General Glutamate Context)
Glutamate metabolism is intimately linked to cellular bioenergetics. The conversion of glutamate to α-ketoglutarate provides an anaplerotic pathway feeding into the TCA cycle, which is crucial for ATP generation. oncotarget.complos.org Research in models like human glioma cells has shown that glutamate dehydrogenase (GDH), which converts glutamate to α-ketoglutarate, regulates cellular bioenergetics and ATP production. oncotarget.com
Glutamine and glutamate are also recognized as key components of cellular redox homeostasis. embopress.orgaacrjournals.orgfrontiersin.org Glutamate is a required amino acid for the de novo biosynthesis of glutathione (B108866) (GSH), a major cellular antioxidant. aacrjournals.orgfrontiersin.org The conversion of glutamine to glutamate is essential for maintaining intracellular glutamate pools necessary for GSH synthesis. aacrjournals.orgfrontiersin.org
Research models have demonstrated that targeting glutamine metabolism can impair oxidative homeostasis in cancer cells, leading to depletion of GSH and accumulation of reactive oxygen species (ROS). aacrjournals.orgfrontiersin.org For example, inhibiting glutaminase, the enzyme that converts glutamine to glutamate, has been shown to reduce GSH levels and increase mitochondrial ROS in acute myeloid leukemia (AML) cell models. frontiersin.org Studies in rat models of epilepsy have also shown that interventions modulating mitochondrial redox status can restore disrupted glutamate homeostasis. frontiersin.org
The interplay between glutamate metabolism, bioenergetics, and redox homeostasis is critical for cellular function and is extensively studied in various research models to understand disease mechanisms and evaluate potential therapeutic strategies.
Potential as an Ergogenic Supplement in Research Settings (General Amino Acid Derivatives)
Amino acids and their derivatives have been investigated for their potential as ergogenic aids in research settings medchemexpress.com. These compounds are recognized for their potential to influence various physiological aspects relevant to physical and mental performance medchemexpress.com. Research suggests they may impact the secretion of anabolic hormones, provide fuel during exercise, enhance mental performance under stress, and help prevent exercise-induced muscle damage medchemexpress.com.
The potential ergogenic effects of amino acid derivatives are thought to stem from their roles beyond just protein synthesis, acting as signaling molecules that can influence performance and recovery researchgate.net.
Molecular Interactions and Signaling Pathways
The biological activities of amino acid derivatives, including those related to this compound, are mediated through their interactions with various molecular targets and their influence on intracellular signaling pathways.
Ligand-Receptor Binding Studies (Contextual to this compound Derivatives)
Ligand-receptor binding studies are fundamental in understanding how compounds exert their biological effects by quantifying their interaction with specific receptors labome.com. These studies help determine the affinity of a ligand for its receptor and the density of receptors in tissues labome.comnih.gov. While specific ligand-receptor binding studies focusing directly on this compound are not extensively documented in the provided search results, research on related glutamic acid derivatives provides contextual insight.
For instance, studies on N-benzoyl amino acids have explored their potential as inhibitors of protein-protein interactions, such as the LFA-1/ICAM complex, which is relevant in autoimmune diseases researchgate.net. These studies often involve evaluating the binding affinity of the derivatives to their target proteins researchgate.net. The structural modifications in this compound compared to glutamic acid, specifically the addition of the benzoyl group, can alter its interaction with potential binding sites, including receptors or enzymes ontosight.ai. Radioligand receptor binding assays are a common method used to assess the affinity of compounds by measuring their displacement of a known radiolabeled ligand from the receptor labome.comnih.gov.
Modulation of Intracellular Signaling Cascades (Contextual to this compound Derivatives)
The modulation of intracellular signaling cascades is a key mechanism by which many biologically active molecules, including amino acid derivatives, exert their effects. While direct information on how this compound specifically modulates intracellular signaling is limited in the search results, the known roles of glutamic acid and the biological activities observed for some of its derivatives suggest potential areas of influence.
Glutamic acid itself is a neurotransmitter that activates glutamate receptors, triggering downstream signaling cascades in neuronal cells ontosight.ai. Derivatives of glutamic acid have been investigated for their potential therapeutic applications in neurological disorders, suggesting their ability to interact with components of glutamatergic signaling pathways ontosight.ai. For example, some glutamic acid derivatives have been studied for their effects on enzymes involved in various metabolic or signaling processes nih.gov. N-[4-[[3-(2,4-diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)propyl]amino]-benzoyl]-L-glutamic acid, an acyclic analogue of tetrahydrofolic acid, was found to inhibit enzymes in the de novo purine (B94841) biosynthesis pathway, demonstrating the potential of benzoyl-substituted glutamic acid derivatives to modulate intracellular biochemical processes nih.gov.
Metal Chelating Properties of Glutamic Acid and its Derivatives in Biological Systems
Glutamic acid possesses metal chelating properties due to the presence of its carboxylate groups and the amino group, which can bind to metal cations acs.orgresearchgate.net. This ability to chelate metal ions is significant in biological systems as metal ions play crucial roles in enzyme activity, protein structure, and signal transduction nih.gov.
Glutamic acid can bind to metal cations in various modes, including monodentate, bidentate, or tridentate coordination, depending on the metal ion and the specific conditions acs.org. Studies have investigated the coordination chemistry of glutamic acid with various metal ions, including those relevant in biological systems researchgate.nettaylorfrancis.com.
Derivatives of glutamic acid, such as this compound, may also exhibit metal chelating properties, although the presence of the benzoyl group could influence the coordination behavior compared to the parent amino acid. The metal-binding properties of amino acid derivatives, including those with modified structures, are an active area of research due to their potential implications in biological activity and therapeutic applications nih.gov. For instance, metal chelates of amino acids and their derivatives have been explored for their antimicrobial activities researchgate.net. The chelation process can affect the biological activity of both the metal ion and the ligand researchgate.net.
The stability and nature of the metal complexes formed by glutamic acid derivatives can vary depending on the specific derivative and the metal ion involved acs.org. Research into the interaction of amino acid- and peptide-based hydroxamic acids, which are structurally related in their ability to chelate metals, with platinum group metals highlights the diverse coordination modes possible with such ligands nih.gov. This underscores the potential for this compound to engage in metal chelation within biological contexts, potentially influencing metal-dependent biological processes.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| N-Benzoyl-L-glutamic Acid | 11345724 |
| L-Glutamic acid | 330 |
| N-Benzoyl-DL-glutamic acid | 111218 |
| N-(4-Aminobenzoyl)-L-glutamic acid | 130709 |
Data Table: Examples of Amino Acid Derivatives and Reported Ergogenic Effects
| Amino Acid Derivative | Reported Ergogenic Effects (Research Settings) |
| Creatine | Delay onset of fatigue, improve exercise performance and strength researchgate.net. |
| Tyrosine | Effective in fighting stress, improving mood and cognitive performance researchgate.net. |
| Carnitine | Delay onset of fatigue, improve exercise performance and strength researchgate.net. |
| HMB | Increase fat-free mass, reduce exercise-induced muscle injury researchgate.net. |
| Taurine | Reduce oxidative stress during exercise, act as an antihypertensive agent researchgate.net. |
| BCAAs | Beneficial impact on muscle damage and perceived soreness, delayed exhaustion fisiologiadelejercicio.com. |
| Arginine | Positive effects on endurance and overall performance fisiologiadelejercicio.com. |
| Citrulline | Positive effects on endurance and overall performance fisiologiadelejercicio.com. |
Structure Activity Relationship Sar Studies of N Benzoyl L Glutamic Acid Analogues
Elucidation of Structural Determinants for Biological Activity
Understanding the specific parts of the Bz-Glu-OH structure that are essential for its activity provides insights for designing new analogues with improved properties.
Impact of Benzoyl Moiety Modifications on Activity
Modifications to the benzoyl group of N-benzoyl amino acid derivatives have been shown to influence their biological activity. For instance, studies on N-benzoyl amino acid derivatives as DNA methylation inhibitors indicated that the N-benzoyl substituted L-glutamic acid scaffold is a minimal requirement for activity. unito.it Substituting the benzene (B151609) ring with halogens, particularly in the ortho position, has been explored, with some ortho-halogeno-substituted compounds showing promising inhibitory activity against DNA methyltransferases (DNMTs). unito.ituniroma1.it
In the context of antifolates, modifications in the benzoyl region, such as replacing the benzene ring with thiophene (B33073) and methylene (B1212753) groups, have been investigated to understand their impact on activity against enzymes like glycinamide (B1583983) ribonucleotide formyltransferase (GARFT) and folylpolyglutamate synthetase (FPGS). nih.gov Studies on N-benzoyl-N'-naphthylthiourea derivatives also highlight that substituents attached to the benzoyl group side chain can affect antioxidant activity. rjptonline.org Electron-withdrawing groups on the phenyl ring, such as chloro and fluoro groups, may lead to elevated activity. rjptonline.org
Influence of Glutamic Acid Chirality and Side Chain Variations on Function
The glutamic acid portion of N-benzoyl-L-glutamic acid is a critical determinant of its biological function. L-glutamic acid is the naturally occurring chiral form and is widely present in biological systems. wikipedia.org The chirality of the glutamic acid moiety can significantly influence the interaction of the molecule with biological targets. While the L-form is more common in nature, the D-form also exists in specific contexts. wikipedia.org
Variations in the amino acid side chain linked to the benzoyl group have a notable impact on activity. For example, in studies of N-acylated natural amino acids as anticorrosion additives, the influence of the α-side chain in the amino acids, as well as the acyl moiety, on anticorrosion activity was determined. ijcsi.pro Replacing L-glutamic acid with other amino acids like aspartic acid or phenylalanine in antifolate analogues has been shown to affect their activity against enzymes and their efficiency as substrates for FPGS. nih.gov The presence of an additional carboxylic group in the side chain, as in glutamic acid and aspartic acid, when acylated with a longer alkyl chain carboxylic acid, can show good inhibitory activity, although longer alkyl groups may decrease water solubility. ijcsi.pro
Effects of Linker and Terminal Group Modifications on Biological Outcomes
The linker and terminal groups connecting the benzoyl and glutamic acid moieties, or further modifications at the terminal ends, also play a role in the biological outcomes of this compound analogues. Modifications to the linker sequence in peptides, for instance, can affect structure, stability, membrane permeability, and biological activity. researchgate.net The length, flexibility, and amino acid composition of linkers can influence the thermostability and activity of linked molecules. researchgate.net
In the context of N-benzoyl amino acid derivatives, modifications at the terminal carboxylic groups of the glutamic acid side chain have been explored. For example, replacing a carboxylic group with a carboxyamido group or its removal can result in a complete loss of activity in some series of L-glutamic acid derivatives being studied as DNMT inhibitors. uniroma1.it Similarly, modifications at the N-terminal amine of peptides, such as reductive alkylation or acylation, can impact bioactivity, with preserving the positive charge sometimes leading to increased activity. nih.gov Studies on N-benzoyl-L-aspartic acid, a related compound, suggest its use for modification of peptides or proteins. medchemexpress.com
Computational Approaches in SAR Analysis
Computational methods are increasingly used to complement experimental SAR studies, providing insights into molecular interactions and predicting activity.
Molecular Docking and Dynamics Simulations for this compound Interactions
Molecular docking and dynamics simulations are valuable tools for investigating the interactions of this compound and its analogues with target proteins at an atomic level. Molecular docking can predict the binding poses and affinities of ligands within the active sites of enzymes or receptors. Studies involving N-(4-aminobenzoyl)-L-glutamic acid conjugated derivatives have utilized molecular docking to investigate protein-ligand interactions with targets like Pf-DHFR-TS, identifying key amino acid residues involved in hydrogen bonding and hydrophobic interactions. malariaworld.orgmalariaworld.orgnih.gov Docking studies can suggest putative binding modes and help rationalize experimental activity data. unito.it
Molecular dynamics simulations provide information about the dynamic behavior of the ligand-protein complex over time, offering insights into stability and conformational changes. malariaworld.orgmalariaworld.orgnih.gov These simulations can complement docking results by assessing the stability of the docked poses and exploring the flexibility of the binding site and the ligand. malariaworld.orgmalariaworld.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling aims to build mathematical models that correlate structural or physicochemical properties of a series of compounds with their biological activity. These models can then be used to predict the activity of new, untested compounds. QSAR analysis has been applied to N-benzoyl derivatives to understand the relationship between their molecular descriptors and biological effects. researchgate.netatlantis-press.comdergipark.org.tr
QSAR models can incorporate various molecular descriptors, including lipophilic, electronic, and steric properties. researchgate.netatlantis-press.com By analyzing the correlation between these descriptors and the observed biological activity (e.g., inhibitory potency or binding affinity), QSAR models can highlight the important structural features that govern activity. researchgate.netatlantis-press.comdergipark.org.tr For N-benzoyl-N'-naphthylthiourea derivatives, QSAR analysis has been used to determine the relationship between physicochemical parameters and anticancer activity through inhibition of VEGFR2 receptors, with electronic properties predicted to play an important role. researchgate.netatlantis-press.com
Conformational Analysis and its Correlation with Biological Properties
N-Benzoyl-L-glutamic acid (this compound) is a molecule containing several rotatable bonds, including those within the glutamic acid side chain and the amide linkage connecting the benzoyl group to the amino acid. This inherent flexibility allows this compound and its analogues to adopt a variety of three-dimensional conformations. In the context of Structure-Activity Relationship (SAR) studies, particularly for biologically active molecules incorporating the this compound moiety, understanding these conformations is crucial as the specific shape adopted by a molecule significantly influences its ability to interact with biological targets such as enzymes or receptors.
Conformational analysis of molecules like this compound and its analogues is typically performed using a combination of experimental techniques and computational methods. Experimental approaches can include Nuclear Magnetic Resonance (NMR) spectroscopy, which provides insights into the molecule's preferred conformations in solution, and X-ray crystallography, which reveals the solid-state conformation. Computational methods, such as molecular mechanics, molecular dynamics simulations, and quantum mechanics calculations, are widely used to explore the conformational space, identify low-energy conformers, and predict how the molecule might behave in different environments or when interacting with a binding site.
Furthermore, in SAR studies of other N-benzoyl-L-glutamic acid analogues, such as N-benzoyl-L-biphenylalanines investigated as integrin antagonists, structural analysis, which inherently involves conformational considerations, has been performed to understand the features required for activity. Molecular docking studies, often employed in SAR analysis of compounds like N-benzoyl-N'-naphthylthiourea derivatives, explicitly evaluate the preferred binding conformations of ligands within the active site of a target protein, such as VEGFR2. These studies highlight that the precise three-dimensional orientation and flexibility of the molecule, including the this compound-like components, are paramount for achieving optimal interactions (e.g., hydrogen bonds, steric fits) with key amino acid residues in the binding pocket, which in turn dictates binding affinity and biological potency.
Applications and Translational Research Perspectives for N Benzoyl L Glutamic Acid
Utilization in Biochemical Research and Proteomics
N-Benzoyl-L-glutamic acid and its derivatives find utility in biochemical research, particularly within the field of proteomics. Proteomics involves the large-scale study of proteins, and techniques within this field often require the manipulation and analysis of protein structure and function.
Tools for Protein Digestion and Peptide Sequencing
Protein digestion, the process of breaking down proteins into smaller peptides, is a critical step in many proteomics workflows, especially those coupled with mass spectrometry for peptide sequencing. While enzymes like trypsin are commonly used for this purpose, cleaving at specific amino acid residues (lysine and arginine), other proteases with different specificities are employed to achieve comprehensive protein sequence coverage or generate unique peptide sets. epfl.chelementlabsolutions.comthermofisher.com For instance, the enzyme Glu-C, a serine protease from Staphylococcus aureus V8, specifically cleaves at the C-terminus of aspartic or glutamic acid residues. promega.com The specificity of Glu-C can be influenced by the buffer conditions; in ammonium (B1175870) bicarbonate and ammonium acetate, it shows higher specificity for glutamic residues, while in phosphate (B84403) buffers, it cleaves at both aspartic and glutamic residues. promega.com Bz-Glu-OH, being a modified glutamic acid, could potentially be relevant in studies involving such specific enzymatic digestions or in the development of substrates for characterizing protease activity, although direct evidence of this compound itself being used as a tool for protein digestion or sequencing in the provided search results is limited. However, the broader context of using modified amino acids and specific proteases in peptide mapping and sequencing highlights a potential area where this compound derivatives could be explored. elementlabsolutions.comthermofisher.comuci.edu
Probes for Studying Enzyme Mechanisms and Inhibitor Design
N-Benzoyl amino acid derivatives, including those related to glutamic acid, have been explored in the context of studying enzyme mechanisms and designing inhibitors. The structural features of these compounds allow for potential interactions with the active sites of enzymes. For example, a series of N-benzoyl amino acid analogues were synthesized and evaluated for their ability to inhibit DNA Methyl Transferases (DNMTs), enzymes involved in epigenetic regulation. nih.gov L-glutamic acid derivatives within this series demonstrated the highest ability to prevent DNA methylation in vitro, with one compound showing concentration-dependent inhibition of DNMT1 and DNMT3A activity in the micromolar range. nih.gov This highlights the potential of N-benzoyl glutamic acid scaffolds in the design of enzyme inhibitors.
Furthermore, modified amino acids and peptides are utilized as probes to study enzyme activity and specificity. The introduction of modifications, such as benzoyl groups or non-natural amino acids, can help elucidate the binding preferences and catalytic mechanisms of enzymes, particularly proteases. acs.orgresearchgate.net Activity-based diagnostics, which leverage the dysregulated activity of enzymes in diseased states, often utilize chemical probes that are substrates for these enzymes, generating a detectable signal upon cleavage. stanford.edu While this compound itself is not explicitly mentioned as a diagnostic probe in the provided results, the principle of using modified amino acid-based substrates to detect and measure enzyme activity in diagnostic assays is well-established. asm.org
Role in Peptide-Based Drug Discovery and Development
Peptides are increasingly recognized as promising therapeutic agents due to their specificity and lower toxicity compared to small molecules. nih.govmdpi.comdrugdiscoverytrends.com N-Benzoyl-L-glutamic acid can play a role in the design and development of peptide-based drugs, either as a component of therapeutic peptides or in strategies to improve drug properties.
Design and Synthesis of Therapeutic Peptides Incorporating this compound Motifs
The incorporation of modified amino acids, including N-benzoylated residues, into peptide sequences is a strategy used to influence their biological activity, stability, and pharmacokinetic properties. researchgate.netnih.gov N-Benzoyl-L-glutamic acid can serve as a building block for synthesizing therapeutic peptides. For instance, classical antifolates, a class of drugs used in cancer chemotherapy, often feature an N-benzoyl-L-glutamic acid side chain. nih.gov These antifolates, such as raltitrexed (B1684501) and pemetrexed, function as substrates for folylpolyglutamate synthetase (FPGS), an enzyme that adds multiple glutamate (B1630785) residues to folate compounds, leading to their retention within cells and enhanced inhibitory activity against target enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR). nih.gov The N-benzoyl-L-glutamic acid moiety is crucial for the recognition and polyglutamylation of these compounds by FPGS, contributing to their efficacy as antitumor agents. nih.gov The synthesis of such compounds often involves coupling the N-benzoyl-L-glutamic acid component to a core structure. nih.gov
Development of Diagnostic Assays Based on Protease Activity
Enzymes, particularly proteases, are involved in numerous physiological and pathological processes, and their altered activity can be indicative of disease states. researchgate.netstanford.edu Assays that measure protease activity have diagnostic potential. asm.org Modified peptides and amino acid derivatives can be designed as substrates for specific proteases. Upon cleavage by the target protease, these substrates can release a detectable signal, allowing for the quantitative or qualitative assessment of enzyme activity in biological samples. asm.org For example, modified peptide substrates containing D-amino acids have been developed to specifically detect the proteolytic activity of Porphyromonas gingivalis, a bacterium associated with periodontitis, in diagnostic assays. asm.org While this compound is not explicitly mentioned in the context of developing such diagnostic assays in the provided results, its structure as an N-acylated amino acid suggests it or its derivatives could potentially be incorporated into synthetic substrates for studying protease specificity or developing activity-based diagnostic probes. researchgate.netstanford.edu The use of N-benzoyl-DL-arginine-naphthylamide (BANA) as a substrate to detect the proteolytic activity of certain periodontal pathogens illustrates the principle of using N-acylated amino acid derivatives in protease-based diagnostic assays. asm.org
Investigation in Disease Models
Research into N-Benzoyl-L-glutamic acid and related glutamate derivatives has explored their potential relevance in various disease models, primarily within the broader context of glutamate's role in biological systems and the therapeutic potential of amino acid derivatives.
Neural and Neurodegenerative Research Models (General Glutamate Context)
Glutamic acid is a primary excitatory neurotransmitter in the mammalian central nervous system. nih.gov Its role in neuronal excitation involves binding to excitatory amino acid receptors. nih.gov Dysregulation of glutamate homeostasis and excessive or prolonged receptor activation can lead to excitotoxicity, a process implicated in neuronal damage and death observed in various neurodegenerative diseases. nih.gov
While direct studies specifically on N-Benzoyl-L-glutamic acid in neural and neurodegenerative models are limited in the provided search results, the compound's structural relationship to glutamate suggests potential areas of investigation. Research in neurodegenerative diseases such as Alzheimer's disease (AD), Parkinson's disease (PD), amyotrophic lateral sclerosis (ALS), and Huntington's disease (HD) often focuses on understanding mechanisms of neuronal dysfunction and identifying potential therapeutic targets related to neurotransmission and cell survival. barrowneuro.orgbmglabtech.com
Metabolic dysfunction, including altered glucose metabolism and mitochondrial function, is also observed in neurodegenerative conditions, impacting neuronal function. mdpi.com The broad context of glutamate's involvement in these complex pathways provides a rationale for exploring the effects of its derivatives. Studies have investigated compounds that interfere with glutamatergic neurotransmission as potential therapeutic agents for neurodegenerative disorders. nih.gov For instance, the drug riluzole, which affects glutamatergic neurotransmission, has shown some therapeutic benefit in ALS. nih.gov
Furthermore, aberrant DNA methylation, which can affect gene expression and contribute to pathological responses, is being explored in the context of various diseases. uniroma1.it Some N-benzoyl amino acid analogues have been synthesized and assessed for their ability to inhibit DNA methylation in vitro, with certain L-glutamic acid derivatives showing potential in preventing DNA methylation in cell lysates. uniroma1.it While N-Benzoyl-L-glutamic acid itself was part of a series of aromatic acyl-L-glutamic acid derivatives studied for deconjugation in cecal contents, this research highlights its inclusion in studies exploring the properties of such derivatives .
Metabolic Disorders and Related Enzymatic Dysfunctions
Amino acid disorders represent a group of genetic conditions affecting the body's ability to metabolize or process amino acids, which can lead to severe medical complications, including neurological issues and liver diseases. yodadiagnostics.commo.gov These disorders often involve defects in enzymatic pathways. mo.gov
N-Benzoyl-L-glutamic acid's relevance in metabolic disorders is not directly detailed in the provided search results. However, the broader context of glutamate and its derivatives in metabolism is acknowledged. For example, the glutamine/glutamate ratio has been associated with metabolic parameters and diabetic complications, suggesting that targeting the glutamine/glutamate cycle could be a strategy in diabetes prevention. frontiersin.org Lower glutamine levels and higher alanine (B10760859) levels have also been linked to an increased risk of metabolic dysfunction-associated fatty liver disease. frontiersin.org
Another glutamate derivative, N-carbamoyl-L-glutamic acid (NCG), a structural analogue of N-acetyl glutamate (NAG), is used for treating NAGS deficiency, a metabolic disorder affecting the urea (B33335) cycle. nih.gov NCG functions as an activator of the carbamoyl (B1232498) phosphate synthase 1 (CPS1) enzyme, which is essential for urea cycle function. nih.gov This demonstrates the therapeutic potential of glutamate analogues in addressing enzymatic dysfunctions related to metabolic pathways.
While N-Benzoyl-L-glutamic acid is distinct from NCG, its structure as an N-protected glutamate derivative positions it within a class of compounds that could potentially be explored for their interactions with metabolic enzymes or pathways, although specific research in this area for this compound was not found.
Other Pathological Conditions where Glutamate Derivatives Show Relevance (e.g., Liver Diseases, Muscular Myopathies)
Liver diseases and muscular myopathies can be related to metabolic dysfunctions and can occur in conjunction with other systemic conditions. illinois.edunih.gov For instance, a new mouse model of myotonic dystrophy type 1, a muscular dystrophy, has revealed the liver's involvement in the disease, including the development of fatty liver disease. illinois.edu Metabolic myopathies are a group of disorders characterized by inherited defects of enzymatic pathways involved in muscle cell metabolism. researchgate.net
The search results include a study that utilized N-benzoyl-L-glutamic acid (BA-Glu) among other aromatic acyl-L-glutamic acid derivatives to investigate their deconjugation in cecal contents. This research was conducted in the context of developing colon-specific prodrugs for inflammatory bowel disease (IBD). The deconjugation rates of these derivatives, including BA-Glu, were compared, and the study indicated that the deconjugation was carried out by enzymes in the cecal contents. This suggests that N-Benzoyl-L-glutamic acid can undergo enzymatic transformation in a biological context, which could be relevant if the compound were being considered for applications involving metabolic processing or targeted delivery to specific tissues or organs like the liver or muscle, although this specific study focused on the gut.
While direct links between N-Benzoyl-L-glutamic acid and therapeutic effects in liver diseases or muscular myopathies were not established in the provided information, the study on its enzymatic deconjugation in cecal contents and the broader understanding of metabolic links between organs like the liver and muscle illinois.edunih.gov highlight potential areas for future investigation into the compound's fate and effects in these conditions.
Material Science and Biomaterial Applications (Contextual to Peptide/Amino Acid Derivatives)
Amino acid and peptide derivatives are of interest in material science and biomaterial applications due to their diverse properties and the ability to form various structures. sigmaaldrich.com They are used in areas ranging from peptide synthesis to the development of novel materials. peptide.comnih.gov
While specific applications of N-Benzoyl-L-glutamic acid in material science or as a biomaterial are not explicitly detailed in the search results, the compound's nature as an N-protected amino acid derivative positions it within a class of molecules relevant to this field. N-protected amino acids are fundamental building blocks in peptide synthesis, a process crucial for creating peptides and peptidomimetics with potential therapeutic or material properties. peptide.comnih.gov The protection of the amino group, as seen in N-Benzoyl-L-glutamic acid, is a common strategy in peptide synthesis to control reactivity and prevent unwanted side reactions. peptide.com
Glutamic acid derivatives, in general, have been utilized in the synthesis of various polymeric materials. For example, high-molecular weight poly(L-glutamic acid) brush polymers have been synthesized and explored for potential use in drug delivery applications. rsc.org While this involves poly(L-glutamic acid) and not directly N-Benzoyl-L-glutamic acid, it illustrates the use of glutamate derivatives in creating complex biomaterials.
The study on the deconjugation of N-benzoyl-L-glutamic acid in cecal contents also implicitly relates to biomaterial interactions, as it involves the compound's behavior in a biological environment. Understanding how such derivatives interact with biological matrices and enzymes is crucial for designing biomaterials for applications like drug delivery or tissue engineering.
Amino acid derivatives are also explored for their potential in creating hybrid molecules with bioactive properties, which can have applications in various fields, including medicine. nih.gov The structural features of N-Benzoyl-L-glutamic acid, combining an amino acid core with a benzoyl group, could potentially be utilized in the synthesis of novel molecules or materials with specific chemical or biological functions.
In the context of chiral separations, N-blocked amino acids, including those with N-benzoyl protection, are relevant as they represent a class of compounds that need to be separated based on their stereochemistry, which is important for the purity and activity of peptides and other amino acid-based products. sigmaaldrich.com This highlights the compound's role as a standard or subject in analytical techniques relevant to biomaterial characterization and quality control.
Compound Information
| Compound Name | PubChem CID |
| N-Benzoyl-L-glutamic acid | 11345724 |
| L-Glutamic acid | 330 |
| N-acetyl glutamate | 6094-36-6 (?) - Note: Search results link 6094-36-6 to N-Benzoyl-L-glutamic acid, not N-acetyl glutamate. PubChem CID for N-acetylglutamic acid is 868. |
| N-carbamoyl-L-glutamic acid | 123623 |
| 5-aminosalicylic acid | 4075 |
| L-aspartic acid | 444 |
| N-(4-aminobenzoyl)-L-glutamic acid | 87563335 (SID, links to CID 11345724, but the name is different - CID 196473 is for N-(4-aminobenzoyl)-L-glutamic acid) - Note: There seems to be a discrepancy in the search results regarding the CID for N-(4-aminobenzoyl)-L-glutamic acid. CID 196473 is more consistently associated with this name. |
Investigation in Disease Models
Investigations into N-Benzoyl-L-glutamic acid and related glutamate derivatives have explored their potential relevance across various disease models, primarily situated within the broader understanding of glutamate's physiological roles and the therapeutic possibilities offered by amino acid derivatives.
Neural and Neurodegenerative Research Models (General Glutamate Context)
Glutamic acid serves as the principal excitatory neurotransmitter within the mammalian central nervous system. nih.gov Its function in mediating neuronal excitation is facilitated through binding to excitatory amino acid receptors. nih.gov Disruptions in glutamate homeostasis, leading to excessive or prolonged receptor activation, can induce excitotoxicity—a process implicated in the neuronal damage and demise observed in numerous neurodegenerative conditions. nih.gov
While direct research specifically focusing on N-Benzoyl-L-glutamic acid within neural and neurodegenerative models is not extensively detailed in the provided search results, the compound's structural similarity to glutamate suggests potential avenues for investigation. Research endeavors in neurodegenerative diseases such as Alzheimer's disease (AD), Parkinson's disease (PD), amyotrophic lateral sclerosis (ALS), and Huntington's disease (HD) frequently aim to elucidate the mechanisms underlying neuronal dysfunction and to pinpoint potential therapeutic targets related to neurotransmission and cell survival. barrowneuro.orgbmglabtech.com
Metabolic dysfunction, encompassing alterations in glucose metabolism and mitochondrial function, is also recognized in neurodegenerative states, impacting neuronal viability and function. mdpi.com The broad involvement of glutamate in these intricate pathways provides a rationale for exploring the effects of its derivatives. Studies have evaluated compounds capable of interfering with glutamatergic neurotransmission for their potential therapeutic utility in neurodegenerative disorders. nih.gov For instance, riluzole, a drug affecting glutamatergic neurotransmission, has demonstrated some therapeutic benefit in the management of ALS. nih.gov
Furthermore, aberrant DNA methylation, which can influence gene expression and contribute to pathological outcomes, is being investigated in the context of various diseases. uniroma1.it A series of N-benzoyl amino acid analogues have been synthesized and evaluated for their capacity to inhibit DNA methylation in vitro, with certain L-glutamic acid derivatives showing promise in preventing DNA methylation in cell lysates. uniroma1.it Although N-Benzoyl-L-glutamic acid itself was included in a study examining the deconjugation of aromatic acyl-L-glutamic acid derivatives in cecal contents, this research underscores its consideration in studies exploring the properties of such derivatives.
Metabolic Disorders and Related Enzymatic Dysfunctions
Amino acid disorders constitute a group of rare genetic conditions that impair the body's ability to metabolize or process amino acids, potentially resulting in severe medical complications, including neurological issues and liver diseases. yodadiagnostics.commo.gov These disorders are frequently associated with defects in enzymatic pathways. mo.gov
The direct relevance of N-Benzoyl-L-glutamic acid in metabolic disorders is not explicitly detailed in the provided search results. However, the broader role of glutamate and its derivatives in metabolic processes is acknowledged. For example, the ratio of glutamine to glutamate has been linked to metabolic parameters and complications associated with diabetes, suggesting that modulating the glutamine/glutamate cycle could represent a strategy for diabetes prevention. frontiersin.org Reduced glutamine levels and elevated alanine levels have also been correlated with an increased risk of metabolic dysfunction-associated fatty liver disease. frontiersin.org
Another derivative of glutamate, N-carbamoyl-L-glutamic acid (NCG), which is structurally analogous to N-acetyl glutamate (NAG), is employed in the treatment of NAGS deficiency, a metabolic disorder affecting the urea cycle. nih.gov NCG acts as an activator of the carbamoyl phosphate synthase 1 (CPS1) enzyme, which is vital for the proper functioning of the urea cycle. nih.gov This highlights the potential therapeutic utility of glutamate analogues in addressing enzymatic dysfunctions within metabolic pathways.
While N-Benzoyl-L-glutamic acid is chemically distinct from NCG, its structure as an N-protected glutamate derivative positions it within a class of compounds that could potentially be investigated for their interactions with metabolic enzymes or pathways. However, specific research on this compound in this particular area was not identified in the search results.
Other Pathological Conditions where Glutamate Derivatives Show Relevance (e.g., Liver Diseases, Muscular Myopathies)
Liver diseases and muscular myopathies can be interconnected with metabolic dysfunctions and may occur concurrently with other systemic conditions. illinois.edunih.gov For instance, a recent mouse model of myotonic dystrophy type 1, a form of muscular dystrophy, has demonstrated the involvement of the liver in the disease progression, including the development of fatty liver disease. illinois.edu Metabolic myopathies represent a heterogeneous group of disorders characterized by inherited defects in enzymatic pathways crucial for muscle cell metabolism. researchgate.net
The search results include a study where N-benzoyl-L-glutamic acid (BA-Glu) was utilized alongside other aromatic acyl-L-glutamic acid derivatives to examine their deconjugation within cecal contents. This research was conducted in the context of developing prodrugs specifically targeting the colon for the treatment of inflammatory bowel disease (IBD). The study compared the deconjugation rates of these derivatives, including BA-Glu, and indicated that the deconjugation process was mediated by enzymes present in the cecal contents. This finding suggests that N-Benzoyl-L-glutamic acid can undergo enzymatic transformation within a biological environment, which could be relevant if the compound were being considered for applications involving metabolic processing or targeted delivery to specific tissues or organs such as the liver or muscle, although the primary focus of this particular study was the gut.
While direct evidence linking N-Benzoyl-L-glutamic acid to therapeutic effects in liver diseases or muscular myopathies was not found in the provided information, the study on its enzymatic deconjugation in cecal contents and the broader understanding of the metabolic connections between organs like the liver and muscle illinois.edunih.gov suggest potential areas for future research into the compound's behavior and effects in these conditions.
Material Science and Biomaterial Applications (Contextual to Peptide/Amino Acid Derivatives)
Amino acid and peptide derivatives are of significant interest in the fields of material science and biomaterial applications owing to their diverse properties and their capacity to assemble into various structures. sigmaaldrich.com They find utility in applications ranging from the synthesis of peptides to the creation of novel materials. peptide.comnih.gov
While specific applications of N-Benzoyl-L-glutamic acid in material science or as a biomaterial are not explicitly detailed in the provided search results, the compound's classification as an N-protected amino acid derivative positions it within a class of molecules relevant to this domain. N-protected amino acids serve as essential building blocks in peptide synthesis, a process fundamental to the creation of peptides and peptidomimetics with potential therapeutic or material properties. peptide.comnih.gov The protection of the amino group, as exemplified by N-Benzoyl-L-glutamic acid, is a standard technique in peptide synthesis employed to regulate reactivity and prevent undesirable side reactions. peptide.com
Glutamic acid derivatives, more broadly, have been incorporated into the synthesis of various polymeric materials. For instance, high-molecular weight poly(L-glutamic acid) brush polymers have been synthesized and explored for their potential applications in drug delivery systems. rsc.org While this involves poly(L-glutamic acid) rather than N-Benzoyl-L-glutamic acid directly, it illustrates the use of glutamate derivatives in the creation of complex biomaterials.
The study investigating the deconjugation of N-benzoyl-L-glutamic acid in cecal contents also implicitly touches upon biomaterial interactions, as it examines the compound's behavior within a biological milieu. Understanding how such derivatives interact with biological matrices and enzymatic systems is crucial for the design of biomaterials intended for applications such as drug delivery or tissue engineering.
Amino acid derivatives are also being explored for their potential in forming hybrid molecules possessing bioactive properties, which can have applications in various fields, including medicine. nih.gov The structural characteristics of N-Benzoyl-L-glutamic acid, combining an amino acid core with a benzoyl group, could potentially be leveraged in the synthesis of novel molecules or materials with specific chemical or biological functionalities.
In the context of chiral separations, N-blocked amino acids, including those with N-benzoyl protection, are relevant as they represent a class of compounds whose stereochemistry is important for the purity and activity of peptides and other amino acid-based products. sigmaaldrich.com This highlights the compound's role as a standard or subject in analytical techniques pertinent to the characterization and quality control of biomaterials.
Analytical Methodologies for N Benzoyl L Glutamic Acid and Its Metabolites
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are fundamental for separating Bz-Glu-OH and its metabolites from complex matrices, allowing for their subsequent detection and quantification.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay Development
High-Performance Liquid Chromatography (HPLC) is a widely used technique for assessing the purity and developing assays for N-Benzoyl-L-glutamic acid. HPLC separates compounds based on their interaction with a stationary phase and a mobile phase. Detection is commonly achieved using UV detectors, leveraging the chromophoric properties of the benzoyl group. torontech.com The purity of N-Benzoyl-L-glutamic acid can be determined by HPLC, with reported purities often exceeding 98.0%. raybiotech.com
HPLC methods have been developed for the analysis of related compounds, such as N-(4-aminobenzoyl)-L-glutamic acid, which is a potential impurity or metabolite in contexts like folic acid synthesis. ptfarm.pltandfonline.com These methods often involve reversed-phase columns and mobile phases optimized for separating the target analyte from impurities. For instance, an optimized reversed-phase HPLC method for analyzing folic acid and its impurities, including N-(4-aminobenzoyl)-L-glutamic acid, utilized a mobile phase consisting of acetonitrile (B52724) and an aqueous phase with sodium 1-heptanesulfonate at a specific pH. tandfonline.com The separation factor between p-aminobenzoic acid and N-(4-aminobenzoyl)-L-glutamic acid was reported as 4.45 using this method. ptfarm.pl
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This allows for both the identification and quantification of this compound and its metabolites, even at low concentrations. LC-MS is particularly valuable for analyzing complex biological samples. sciex.comuniversiteitleiden.nl
Benzoyl derivatives, including potentially those of glutamic acid or its metabolites, can be detected using LC-MS. acs.org The mass spectrometer provides information about the molecular weight of the analyte and can also generate fragmentation patterns (MS/MS) that aid in structural identification. fishersci.caoup.com LC-MS/MS methods have been developed for the comprehensive analysis of nitrogen-related metabolites, which could include this compound and its derivatives, in various matrices. universiteitleiden.nloup.com These methods often involve specific sample preparation steps, chromatographic separation on columns like C18, and detection in positive or negative ion mode depending on the analyte's properties. universiteitleiden.nloup.com
Gas Chromatography (GC) Applications in Related Metabolite Analysis
While Gas Chromatography (GC) is typically used for volatile or semi-volatile compounds, its application in the analysis of related metabolites, often after derivatization, has been reported. For example, Gas Chromatography-Mass Spectrometry (GC-MS) has been used in the determination of carboxypeptidase activity by analyzing related compounds. medkoo.com Derivatization techniques can be employed to make less volatile metabolites amenable to GC analysis. acs.org This involves chemically modifying the compounds to increase their volatility. GC-MS provides both chromatographic separation and mass spectral data for identification and quantification of the derivatized metabolites.
Spectroscopic and Spectrometric Characterization
Spectroscopic and spectrometric techniques provide detailed information about the structure and properties of this compound.
Nuclear Magnetic Resonance (NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for the structural elucidation of organic compounds like N-Benzoyl-L-glutamic acid. Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon atoms within the molecule, respectively, including their connectivity and chemical environment. chemicalbook.comchemicalbook.com
NMR spectroscopy has been used to characterize this compound and related benzoylated glutamic acid derivatives. chemicalbook.comresearchgate.net For instance, ¹H NMR spectra of this compound show characteristic signals for the aromatic protons of the benzoyl group and the aliphatic protons of the glutamic acid moiety. chemicalbook.comresearchgate.net Two-dimensional NMR techniques, such as COSY and HETCOR, can further confirm the structural assignments by revealing correlations between protons and carbons. researchgate.net NMR studies have also been applied to investigate the structure of modified glutamic acid polymers, providing insights into the chemical modifications. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS) is used to determine the molecular weight of this compound and to obtain fragmentation patterns that assist in confirming its structure. fishersci.caoup.com In MS, the sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
For N-Benzoyl-L-glutamic acid, the molecular weight is approximately 251.23 g/mol , and MS analysis can confirm this. fishersci.cascbt.com Tandem mass spectrometry (MS/MS) involves fragmenting selected ions and analyzing the resulting fragment ions. This provides structural information by breaking down the molecule into smaller, characteristic pieces. MS techniques are often coupled with chromatographic methods like LC to analyze complex mixtures and identify individual components. medkoo.comnih.govnih.gov Predicted collision cross-section values for different adducts of related compounds like N-[4-(methylamino)-benzoyl]-l-glutamic acid have also been reported, which can be useful in LC-MS analysis. uni.lu
Enzymatic Assays for Activity and Concentration Determination
Enzymatic assays are analytical methods that utilize enzymes to detect or quantify specific substances or to measure enzyme activity. In the context of N-Benzoyl-L-glutamic acid, enzymatic assays are more commonly employed to assess the activity of enzymes that catalyze reactions involving this compound or its derivatives, rather than for directly determining the concentration of this compound itself.
Photometric Assays for Enzyme Kinetics and Substrate Turnover
Photometric assays measure the absorbance or transmission of light through a sample, often linked to a change in color or the production or consumption of a chromogenic substance during an enzymatic reaction. These assays are valuable for studying enzyme kinetics and substrate turnover.
While direct photometric assays for quantifying N-Benzoyl-L-glutamic acid concentration were not prominently found, enzymatic reactions involving this compound can be coupled with photometric detection. For instance, the enzymatic hydrolysis of N-benzoyl amino acid substrates, including N-Benzoyl-L-glutamic acid, by carboxypeptidases produces benzoic acid nih.govfishersci.ca. The benzoic acid product can then be detected and quantified using techniques like GC-MS after derivatization nih.govfishersci.ca. This approach allows for the determination of carboxypeptidase activity based on the rate of this compound hydrolysis. A study demonstrated the detection of benzoic acid produced from the enzymatic hydrolysis of N-benzoyl-L-glutamic acid by P. fluorescens using GC-MS, providing a method to assess the carboxypeptidase activity of this bacterium nih.govfishersci.ca.
Another example in related compounds involves enzymatic cycling methods for L-glutamate quantification, where L-glutamate dehydrogenase (GlDH) is used, and the production of NADH is monitored spectrophotometrically at 340 nm fishersci.comwikipedia.org. While this method is for L-glutamate, it illustrates how enzymatic reactions coupled with photometric detection of a coenzyme like NADH can be used for quantitative analysis. Similarly, photometric assays are used to study the activity of enzymes like horseradish peroxidase (HRP) using substrates like N-benzoyl leucomethylene blue (BLMB), where the oxidized product (methylene blue) is detected spectrophotometrically fishersci.com.
These examples highlight the principle: although N-Benzoyl-L-glutamic acid may not be directly measured photometrically via an enzymatic reaction, its involvement as a substrate in enzymatic reactions can lead to the formation of products detectable by photometric methods, enabling the study of enzyme activity and reaction kinetics.
Biosensor-Based Detection Methods
Biosensors integrate a biological recognition element (like an enzyme) with a transducer to produce a measurable signal proportional to the analyte concentration. Biosensors have been developed for the detection of various amino acids.
Enzyme-based biosensors for L-glutamic acid exist, often utilizing glutamate (B1630785) oxidase which produces hydrogen peroxide that can be detected electrochemically or optically fishersci.com. For example, an enzyme-free impedimetric sensor based on NiO/carbon microspheres has been developed for L-glutamic acid assay in blood plasma samples, showing good sensitivity and agreement with HPLC results . While specific biosensors designed to detect N-Benzoyl-L-glutamic acid were not found in the search results, the development of a biosensor for this compound would likely involve identifying an enzyme or binding protein highly specific to this compound and coupling its activity or binding event to a measurable signal (e.g., electrochemical, optical, or mass-based). The limited enzymatic reactions known to specifically involve this compound as a substrate might present a challenge in developing a highly selective enzyme-based biosensor for its direct quantification.
Advanced Analytical Techniques for Complex Biological Matrices
Analyzing N-Benzoyl-L-glutamic acid and its potential metabolites in complex biological matrices such as plasma, urine, or tissue presents significant analytical challenges due to the complexity of the matrix and potentially low analyte concentrations. Advanced analytical techniques, particularly those based on chromatography coupled with sensitive detection methods, are essential for these applications.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of N-Benzoyl-L-glutamic acid and related compounds. HPLC with UV detection has been employed for purity analysis of N-p-aminobenzoyl-L-glutamic acid (a related compound) fishersci.ca. Optimized RP-HPLC methods have been developed for the separation and analysis of impurities like N-(4-aminobenzoyl)-L-glutamic acid in folic acid preparations wikipedia.org. HPLC is also used to monitor reactions involving protected glutamic acid derivatives, including those in enzymatic screenings wikipedia.org.
Gas Chromatography-Mass Spectrometry (GC-MS) is valuable for the analysis of volatile or semi-volatile compounds and can be used to detect products of enzymatic reactions involving N-Benzoyl-L-glutamic acid. As mentioned earlier, GC-MS was used to quantify the benzoic acid produced from the enzymatic hydrolysis of N-Benzoyl-L-glutamic acid by bacterial carboxypeptidases, requiring prior derivatization of benzoic acid to its trimethylsilyl (B98337) ester nih.govfishersci.ca.
Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) offer high sensitivity and selectivity, making them powerful tools for the analysis of polar and less volatile compounds like N-Benzoyl-L-glutamic acid and its metabolites in complex biological matrices. LC-MS/MS methods are increasingly used for the quantification of amino acids and their derivatives in biological samples like serum and urine, often involving derivatization steps (such as benzoylation using benzoyl chloride) to improve chromatographic separation and ionization efficiency fishersci.cafishersci.nl. N-Benzoyl-L-glutamic acid itself has been utilized as a suitable internal standard in the HPLC analysis of trans,trans-muconic acid in human urine, demonstrating its amenability to chromatographic analysis in a biological matrix guidetopharmacology.org.
Sample preparation is a critical step when analyzing complex biological matrices to remove interfering substances and concentrate the analytes. Techniques such as Solid-Phase Extraction (SPE) are commonly employed for this purpose guidetopharmacology.orgnih.gov. Derivatization, as seen with benzoyl chloride for LC-MS/MS analysis of metabolites, is another important sample preparation strategy that can enhance detection sensitivity and specificity fishersci.cafishersci.nl. The analysis of compounds in matrices like seawater and saline culture media, which present high salt levels, highlights the need for optimized sample preparation protocols to achieve accurate quantification fishersci.ca.
The study of aromatic acyl-L-glutamic acid derivatives, including N-benzoyl-L-glutamic acid, in the context of colon-specific deconjugation also involves their analysis in biological samples like cecal contents, likely employing chromatographic or related techniques to assess their degradation wikipedia.org.
Future Directions and Emerging Research Avenues for Bz Glu Oh
Development of Novel Synthetic Routes for Benzoylated Glutamic Acid Compounds
Future research in the synthesis of benzoylated glutamic acid compounds, including Bz-Glu-OH, is expected to focus on developing more efficient, cost-effective, and environmentally friendly methodologies. Current approaches often involve coupling reactions between benzoic acid derivatives and protected glutamic acid mdpi.comscilit.com. For instance, the coupling of benzoic acid hydrazide with N-protected L-amino acids, including glutamic acid, has been reported using coupling reagents like HATU mdpi.comscilit.com. Another study describes the synthesis of a benzoylated glutamic acid derivative via a four-step sequence involving diazotization, benzylic bromination, condensation, and ester hydrolysis nih.gov.
Emerging research may explore biocatalytic routes, utilizing enzymes such as proteases or glutaminases, for selective modifications of glutamic acid derivatives frontiersin.org. One study demonstrated the use of the protease Alcalase for the α-selective benzyl (B1604629) esterification of N-Boc L-glutamic acid, achieving an 81% yield frontiersin.org. Further investigation into enzyme screening and optimization of reaction conditions could lead to highly selective and efficient enzymatic synthesis of this compound and its analogues. Additionally, microwave-assisted synthesis and other facile methods could be further developed to improve reaction times and yields for creating libraries of these compounds researchgate.net. The development of novel synthetic routes is crucial for the accessible production of this compound and its derivatives for further research and potential applications.
Exploration of Uncharted Biological Roles and Mechanisms
While some benzoylated glutamic acid derivatives have been explored for their biological activities, such as enzyme inhibition or antineoplastic properties mdpi.comscilit.comnih.govnih.govacs.org, the specific biological roles and underlying mechanisms of this compound itself warrant further in-depth investigation. Future research could focus on identifying potential interactions of this compound with biological targets, such as enzymes, receptors, or transporters.
Given that glutamic acid is a key neurotransmitter and involved in various metabolic pathways nih.govresearchgate.net, exploring how benzoylation affects these functions is a critical area. Research could investigate if this compound acts as a modulator of glutamatergic signaling or interferes with glutamic acid metabolism. Studies on other amino acid derivatives have revealed diverse biological activities, including antimicrobial properties mdpi.comscilit.comjst.go.jp. High-throughput screening of this compound and its derivatives against a wide range of biological targets could uncover novel bioactivities. Furthermore, research could delve into the metabolic fate of this compound in biological systems and the potential formation of active metabolites.
Integration of this compound in Advanced Drug Delivery Systems
The incorporation of amino acid derivatives, including glutamic acid and poly(glutamic acid), into drug delivery systems is an active area of research acs.orgresearchgate.netstanford.edumdpi.comnih.govnih.gov. Future directions for this compound involve exploring its potential as a component in advanced drug delivery systems. This could include utilizing this compound for the surface modification of nanoparticles or liposomes to enhance targeting, stability, or cellular uptake.
Poly(α-L-glutamic acid) (PGA)-based nanomaterials, for instance, have been designed for drug delivery due to their biocompatibility and biodegradability nih.gov. These systems can be engineered to target specific cell types, such as tumor cells, by adhering to specific enzymes like β-glutamyl transpeptidase nih.gov. This compound could potentially be incorporated into such polymeric structures or used as a linker molecule to conjugate therapeutic agents, influencing drug release profiles and improving therapeutic efficacy while minimizing off-target effects mdpi.comnih.gov. Research into stimuli-responsive drug delivery systems that release their payload in response to specific biological cues, such as pH or enzyme activity, could also incorporate this compound derivatives nih.gov.
High-Throughput Screening and Combinatorial Chemistry in Derivatives Research
High-throughput screening (HTS) and combinatorial chemistry will play a significant role in future research on this compound derivatives. The ability to rapidly synthesize and test large libraries of compounds is essential for identifying novel structures with desired biological activities. Combinatorial chemistry techniques can be employed to generate diverse sets of benzoylated glutamic acid derivatives by varying the substituents on the benzoyl group or modifying the glutamic acid moiety.
HTS assays can then be developed to screen these libraries for specific activities, such as enzyme inhibition, receptor binding, or cellular effects. This approach has been successfully applied in the discovery of various therapeutic agents and in the assessment of chemical properties like skin sensitization potential using amino acid derivatives jst.go.jp. Future research will likely involve the integration of automated synthesis platforms with sophisticated HTS assays to accelerate the discovery and optimization of this compound-based lead compounds.
Application in "Omics" Research (e.g., Metabolomics, Proteomics)
This compound and its related compounds can be subjects of investigation in "omics" research, particularly metabolomics and potentially proteomics. Metabolomics, the study of the complete set of metabolites in a biological system, can be used to identify and quantify this compound and its metabolites in various biological matrices umich.edufrontiersin.orgmdpi.comnih.govmdpi.com. This is crucial for understanding its pharmacokinetics, distribution, and metabolic fate. Mass spectrometry-based techniques are commonly used in metabolomics and can potentially detect and analyze Bz-Glu umich.edu.
Proteomics, the large-scale study of proteins, could be used to investigate how exposure to this compound affects protein expression levels or post-translational modifications frontiersin.orgmdpi.comnih.govmdpi.com. While this compound is a small molecule, its interaction with enzymes or other proteins could induce changes detectable through proteomic analysis. Integrating metabolomics and proteomics data can provide a more comprehensive understanding of the biological pathways influenced by this compound, shedding light on its potential biological roles and mechanisms of action frontiersin.orgmdpi.comnih.govmdpi.com.
Advanced In Vivo and In Vitro Model Systems for Comprehensive Studies
Future research on this compound will increasingly rely on advanced in vivo and in vitro model systems to comprehensively evaluate its biological effects and potential applications. In vitro models, such as cell culture systems, can be used to study the cellular uptake, metabolism, toxicity, and specific cellular responses to this compound and its derivatives researchgate.netmdpi.comnih.gov. This includes using various cell lines to investigate potential effects on different cell types.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
